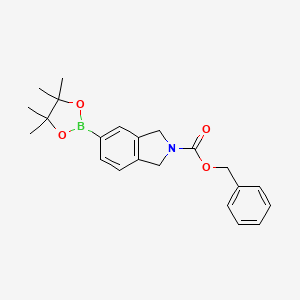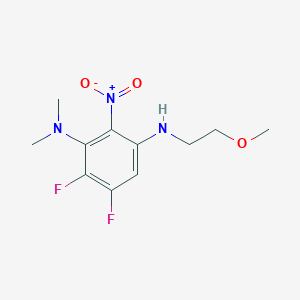
(2-Fluoropropoxy)benzene
Vue d'ensemble
Description
(2-Fluoropropoxy)benzene, also known as 2-FPB, is a colorless, volatile liquid that is used in a variety of scientific research applications. It is a versatile compound with a wide range of applications in chemistry, biology, and medicine. The chemical structure of 2-FPB consists of a benzene ring with a fluorine atom attached to a propoxy group. Its unique reactivity and low toxicity make it an ideal compound for laboratory experiments.
Applications De Recherche Scientifique
Green Fluorophores : Benzene, including its derivatives, is used in the development of fluorescent dyes and luminescent materials for imaging applications. These applications benefit from enhanced spectroscopic signals. A study by Beppu et al. (2015) introduced a novel architecture for green fluorophores based on benzene, demonstrating high fluorescence emission and photostability, independent of solvent and pH, with significant quantum yields and Stokes shifts (Beppu et al., 2015).
Radiotracer Synthesis : Fluoroethoxy and fluoropropoxy groups, structurally related to (2-Fluoropropoxy)benzene, are commonly used in radiotracer synthesis for positron emission tomography (PET). Pan et al. (2013) developed an efficient method for preparing such compounds, demonstrating their potential in synthesizing fluoroalkyl aryl ester and ether PET tracers (Pan et al., 2013).
Peripheral Benzodiazepine Receptors Study : Fluoroethoxy and fluoropropoxy substituted compounds are used in studying peripheral benzodiazepine receptors (PBRs) with PET imaging. Fookes et al. (2008) synthesized such compounds and found them to have high affinity and selectivity for PBRs, making them suitable for imaging in neurodegenerative disorders (Fookes et al., 2008).
Benzene Biodegradation : Research into the anaerobic biodegradation of benzene, to which (2-Fluoropropoxy)benzene is structurally related, is significant due to its environmental impact. Chakraborty and Coates (2005) demonstrated that Dechloromonas strain RCB degrades benzene anaerobically through hydroxylation and carboxylation, providing insights into potential bioremediation strategies (Chakraborty & Coates, 2005).
Propriétés
IUPAC Name |
2-fluoropropoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSPLDZGKWOKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropropoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)



![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)


amino}propanoate](/img/structure/B6298897.png)


